![molecular formula C13H15ClN2O2 B1451868 2-cloro-N-[4-(2-oxopirrolidin-1-il)fenil]propanamida CAS No. 1098347-65-9](/img/structure/B1451868.png)
2-cloro-N-[4-(2-oxopirrolidin-1-il)fenil]propanamida
Descripción general
Descripción
The compound “2-chloro-N-[4-(2-oxopyrrolidin-1-yl)phenyl]propanamide” is a chemical with diverse applications in scientific research. Its IUPAC name is 2-chloro-N-[4-(2-oxo-1-pyrrolidinyl)phenyl]propanamide .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H15ClN2O2/c1-9(14)13(18)15-10-5-2-3-6-11(10)16-8-4-7-12(16)17/h2-3,5-6,9H,4,7-8H2,1H3,(H,15,18) . This code provides a detailed description of the molecule’s structure.Aplicaciones Científicas De Investigación
Química Medicinal: Derivados de Pirrolidina como Agentes Terapéuticos
El anillo de pirrolidina, una estructura central en “2-cloro-N-[4-(2-oxopirrolidin-1-il)fenil]propanamida”, se utiliza ampliamente en la química medicinal debido a su versatilidad y relevancia biológica . Este compuesto se puede usar para diseñar nuevos compuestos biológicamente activos con posibles aplicaciones terapéuticas. La presencia del anillo de pirrolidina puede mejorar la estereoquímica de la molécula, contribuyendo a su cobertura tridimensional y potencialmente mejorando su interacción con los objetivos biológicos.
Investigación Antimicrobiana: Dando en el Blanco a las Cepas Resistentes
Los compuestos con una estructura de pirrolidina han mostrado promesas en la investigación antimicrobiana, particularmente contra cepas resistentes . Los grupos cloro y propanamida en el compuesto podrían modificarse para aumentar su actividad antibacteriana, convirtiéndolo en un andamiaje valioso para desarrollar nuevos antibióticos.
Diseño de Fármacos: Mejora de las Propiedades Farmacocinéticas
La naturaleza saturada del anillo de pirrolidina en este compuesto permite una exploración eficiente del espacio farmacoforico debido a la hibridación sp3 . Esta característica es crucial en el diseño de fármacos, donde la modificación de los parámetros fisicoquímicos puede conducir a perfiles ADME/Tox (Absorción, Distribución, Metabolismo, Excreción y Toxicidad) mejorados para los candidatos a fármacos.
Síntesis de Moléculas Bioactivas: Relación Estructura-Actividad (SAR)
La estructura del compuesto proporciona una plataforma para la investigación de SAR, donde se pueden explorar diferentes sustituyentes para sus efectos sobre la actividad biológica . Esto es particularmente útil en la síntesis de moléculas bioactivas con selectividad de objetivo, donde la orientación de los sustituyentes puede conducir a diferentes perfiles biológicos.
Síntesis Química: Funcionalización de Anillos de Pirrolidina
El compuesto sirve como precursor para la funcionalización de anillos de pirrolidina preformados . Este proceso es significativo en la síntesis química, donde se pueden obtener derivados de prolina, un aminoácido que contiene pirrolidina, y utilizarlos en diversas aplicaciones sintéticas.
Estándares Analíticos: Compuestos de Referencia en Cromatografía
“this compound” se puede utilizar como un estándar de referencia en análisis cromatográficos para determinar la presencia de estructuras similares en mezclas complejas . Esta aplicación es esencial en los entornos de control de calidad e investigación donde se requieren mediciones precisas.
Farmacología: Investigación de la Estereogenicidad y los Perfiles Biológicos
La estereogenicidad del anillo de pirrolidina en este compuesto permite a los investigadores estudiar cómo los diferentes estereoisómeros y las orientaciones espaciales de los sustituyentes pueden influir en el perfil biológico de los candidatos a fármacos . Este aspecto es crucial en la farmacología, donde la unión enantioselectiva a las proteínas puede conducir a diferentes resultados terapéuticos.
Investigación Antioxidante: Potencial en la Mitigación del Estrés Oxidativo
Los compuestos con estructuras de pirrolidina se han implicado en la investigación antioxidante, lo que sugiere un papel en la lucha contra el estrés oxidativo . Los sustituyentes específicos en “this compound” podrían optimizarse para mejorar esta propiedad, contribuyendo al desarrollo de nuevos antioxidantes.
Safety and Hazards
The compound has several hazard statements: H302, H315, H318, H335 . These indicate that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 . These statements provide guidance on how to handle the compound safely.
Mecanismo De Acción
Target of Action
The compound contains a pyrrolidine-2-one scaffold, which is a structural feature recurrent in various biologically active compounds . These compounds are known to interact with a wide range of targets, including enzymes, receptors, and ion channels, depending on the specific functional groups and stereochemistry of the molecule .
Mode of Action
Compounds with a pyrrolidine-2-one scaffold are known to interact with their targets through various mechanisms, including competitive inhibition, allosteric modulation, and irreversible binding . The specific mode of action would depend on the nature of the target and the spatial orientation of the substituents on the pyrrolidine-2-one ring .
Biochemical Pathways
Compounds with a pyrrolidine-2-one scaffold are known to modulate a wide range of biochemical pathways, depending on their specific targets . These could include signal transduction pathways, metabolic pathways, and cell cycle regulation pathways .
Pharmacokinetics
Compounds with a pyrrolidine-2-one scaffold are known to have good bioavailability due to their ability to form hydrogen bonds and their high degree of saturation . The specific ADME properties would depend on factors such as the compound’s lipophilicity, molecular size, and the presence of specific functional groups .
Result of Action
Compounds with a pyrrolidine-2-one scaffold are known to have a wide range of biological activities, including anti-inflammatory, antiviral, and anticancer activities . The specific effects would depend on the nature of the target and the specific mode of action of the compound .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-chloro-N-[4-(2-oxopyrrolidin-1-yl)phenyl]propanamide. Factors such as temperature, pH, and the presence of other substances can affect the compound’s solubility, stability, and interaction with its targets . .
Análisis Bioquímico
Biochemical Properties
2-chloro-N-[4-(2-oxopyrrolidin-1-yl)phenyl]propanamide plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. The compound has been shown to inhibit certain enzymes, which can alter metabolic pathways and cellular processes . For instance, it may interact with enzymes involved in the synthesis of nucleotides, thereby affecting DNA replication and repair . Additionally, the compound’s interaction with proteins can influence cell signaling pathways, leading to changes in cellular responses .
Cellular Effects
The effects of 2-chloro-N-[4-(2-oxopyrrolidin-1-yl)phenyl]propanamide on various cell types and cellular processes are profound. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, the compound can activate or inhibit specific signaling pathways, leading to changes in cell proliferation, differentiation, and apoptosis . Furthermore, it can alter gene expression by binding to transcription factors or modifying chromatin structure . These changes can have significant implications for cellular metabolism, including the regulation of energy production and biosynthetic processes .
Molecular Mechanism
At the molecular level, 2-chloro-N-[4-(2-oxopyrrolidin-1-yl)phenyl]propanamide exerts its effects through various mechanisms. One key mechanism is the binding interaction with biomolecules, such as enzymes and receptors . This binding can result in enzyme inhibition or activation, depending on the specific target . For instance, the compound may inhibit enzymes involved in the cell cycle, leading to cell cycle arrest and apoptosis . Additionally, it can modulate gene expression by interacting with transcription factors or epigenetic regulators . These molecular interactions are crucial for understanding the compound’s biological activity and potential therapeutic applications .
Temporal Effects in Laboratory Settings
The temporal effects of 2-chloro-N-[4-(2-oxopyrrolidin-1-yl)phenyl]propanamide in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function . The compound is relatively stable under normal storage conditions, but it can degrade over time when exposed to light or heat . In vitro and in vivo studies have shown that prolonged exposure to the compound can lead to cumulative effects on cellular function, such as sustained inhibition of enzyme activity or persistent changes in gene expression . These findings highlight the importance of considering temporal factors when evaluating the compound’s biological activity .
Dosage Effects in Animal Models
The effects of 2-chloro-N-[4-(2-oxopyrrolidin-1-yl)phenyl]propanamide vary with different dosages in animal models . At low doses, the compound may exhibit minimal toxicity and exert beneficial effects, such as anti-inflammatory or anti-cancer activity . At high doses, it can cause toxic or adverse effects, including organ damage and systemic toxicity . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effect without causing significant toxicity . These dosage-dependent effects are critical for determining the compound’s safety and efficacy in preclinical studies .
Metabolic Pathways
2-chloro-N-[4-(2-oxopyrrolidin-1-yl)phenyl]propanamide is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism . The compound can be metabolized by liver enzymes, leading to the formation of active or inactive metabolites . These metabolic transformations can affect the compound’s bioavailability, distribution, and elimination . Additionally, the compound’s interaction with metabolic enzymes can influence metabolic flux and metabolite levels, potentially altering cellular metabolism . Understanding these metabolic pathways is essential for predicting the compound’s pharmacokinetics and pharmacodynamics .
Transport and Distribution
The transport and distribution of 2-chloro-N-[4-(2-oxopyrrolidin-1-yl)phenyl]propanamide within cells and tissues are mediated by various transporters and binding proteins . The compound can be actively transported across cell membranes by specific transporters, influencing its intracellular concentration and localization . Once inside the cell, it can bind to proteins that facilitate its distribution to different cellular compartments . These interactions can affect the compound’s localization and accumulation, which are important factors for its biological activity and therapeutic potential .
Subcellular Localization
The subcellular localization of 2-chloro-N-[4-(2-oxopyrrolidin-1-yl)phenyl]propanamide is crucial for its activity and function . The compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . These localization signals ensure that the compound reaches its intended site of action, where it can exert its biological effects . For example, nuclear localization may be required for the compound to modulate gene expression, while mitochondrial localization may be necessary for affecting cellular metabolism . Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action and optimizing its therapeutic applications .
Propiedades
IUPAC Name |
2-chloro-N-[4-(2-oxopyrrolidin-1-yl)phenyl]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O2/c1-9(14)13(18)15-10-4-6-11(7-5-10)16-8-2-3-12(16)17/h4-7,9H,2-3,8H2,1H3,(H,15,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUSPGFDAPLUYCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)N2CCCC2=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



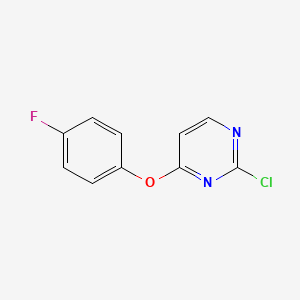


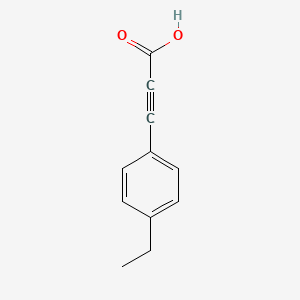
![[2-(2-Methylimidazol-1-yl)phenyl]methanol](/img/structure/B1451792.png)

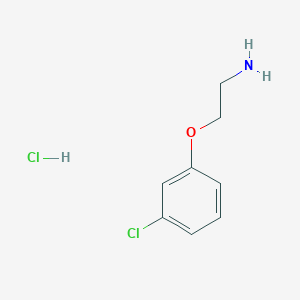
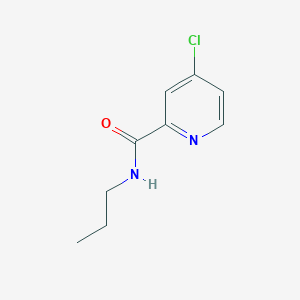
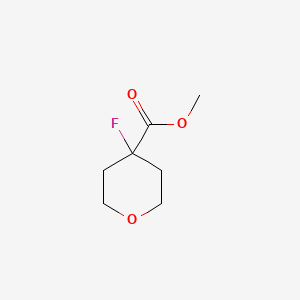

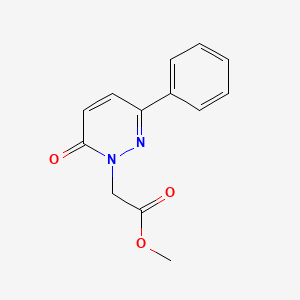
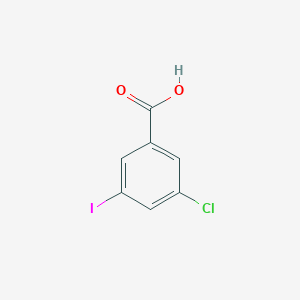

![[2-(Cyclopentyloxy)-5-methylphenyl]boronic acid](/img/structure/B1451808.png)